molecular formula C8H9IN2 B15293838 4-iodo-1-(pent-4-yn-1-yl)-1H-pyrazole

4-iodo-1-(pent-4-yn-1-yl)-1H-pyrazole

Cat. No.: B15293838
M. Wt: 260.07 g/mol
InChI Key: HPXTXAOQVNUPPG-UHFFFAOYSA-N
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Description

4-iodo-1-(pent-4-yn-1-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The presence of an iodine atom and a pent-4-yn-1-yl group in the structure of this compound makes it unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-(pent-4-yn-1-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. This reaction is usually carried out under acidic or basic conditions.

    Introduction of the Iodine Atom: The iodine atom can be introduced through an iodination reaction. This can be achieved using reagents such as iodine (I2) or N-iodosuccinimide (NIS) in the presence of a suitable catalyst.

    Attachment of the Pent-4-yn-1-yl Group: The pent-4-yn-1-yl group can be attached through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-(pent-4-yn-1-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaN3 in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

4-iodo-1-(pent-4-yn-1-yl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-iodo-1-(pent-4-yn-1-yl)-1H-pyrazole would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the iodine atom and the pent-4-yn-1-yl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-1H-pyrazole: Lacks the pent-4-yn-1-yl group.

    1-(pent-4-yn-1-yl)-1H-pyrazole: Lacks the iodine atom.

    4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole: Contains a bromine atom instead of iodine.

Uniqueness

4-iodo-1-(pent-4-yn-1-yl)-1H-pyrazole is unique due to the presence of both the iodine atom and the pent-4-yn-1-yl group. This combination may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-iodo-1-pent-4-ynylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2/c1-2-3-4-5-11-7-8(9)6-10-11/h1,6-7H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXTXAOQVNUPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCN1C=C(C=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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